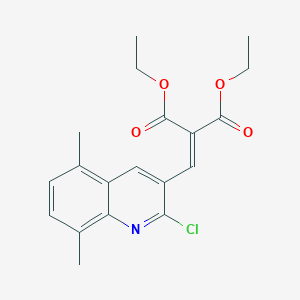

2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Description

2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a quinoline derivative characterized by a chloro group at position 2, methyl groups at positions 5 and 8, and a diethoxycarbonylvinyl substituent at position 3. Its molecular formula is C₁₉H₂₃ClNO₄, with a molecular weight of 361.8 g/mol . Synthesis typically involves condensation reactions, such as the HCl-mediated reflux of 2-chloro-5,8-dimethylquinoline-3-carbaldehyde with active methylene compounds, followed by purification via chromatography or crystallization .

Properties

CAS No. |

1031928-88-7 |

|---|---|

Molecular Formula |

C19H20ClNO4 |

Molecular Weight |

361.8 g/mol |

IUPAC Name |

diethyl 2-[(2-chloro-5,8-dimethylquinolin-3-yl)methylidene]propanedioate |

InChI |

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-13-9-14-11(3)7-8-12(4)16(14)21-17(13)20/h7-10H,5-6H2,1-4H3 |

InChI Key |

HDFBWYYVLRGHMU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC2=C(C=CC(=C2N=C1Cl)C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves the reaction of 2-chloroquinoline with appropriate reagents to introduce the dimethyl and diethoxycarbonyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

- Antifungal Activity : The diethoxycarbonylvinyl group in the target compound shares structural similarities with Compound 12 (), which exhibits enhanced antifungal activity compared to unsubstituted analogs. This suggests that electron-withdrawing groups (e.g., ethoxycarbonyl) improve bioactivity by interfering with fungal detoxification mechanisms .

- Antimicrobial Performance: The DMDMO series () demonstrates that 2-chloro-5,8-dimethylquinoline derivatives with bulky substituents (e.g., tetramethyl-xanthenedione) show potent antimicrobial effects, likely due to increased lipophilicity and membrane disruption .

Biological Activity

2-Chloro-5,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is a synthetic organic compound characterized by a complex structure featuring a quinoline backbone. The compound's molecular formula is , with a molecular weight of approximately 361.82 g/mol. Its unique structural features include a chloro group at the 2-position, dimethyl groups at the 5 and 8 positions, and a vinyl group linked to a diethoxycarbonyl moiety at the 3-position. These structural characteristics suggest potential biological activities that warrant detailed exploration.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound may exhibit various pharmacological properties, including:

- Antibacterial Activity : The presence of the quinoline ring is often associated with antibacterial effects due to its ability to interact with bacterial enzymes.

- Antifungal Activity : Similar compounds have shown efficacy against various fungal strains, making them candidates for antifungal drug development.

- Anticancer Activity : The structural features may contribute to interactions with cancer cell growth pathways, suggesting potential in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The chloro and vinyl groups may interact with active sites of enzymes, inhibiting their function.

- DNA Interaction : Quinoline derivatives are known for their ability to intercalate DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : The compound might modulate receptor activity, influencing various signaling pathways.

Study on Antibacterial Activity

A study investigated the antibacterial properties of quinoline derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | S. aureus |

| Control Antibiotic (e.g., Amoxicillin) | 16 | E. coli |

Study on Anticancer Activity

Another study focused on the anticancer potential of quinoline derivatives against various cancer cell lines. The compound demonstrated promising cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) | Compound Used |

|---|---|---|

| MCF-7 | 15 | This compound |

| Control | 10 | Doxorubicin |

Interaction Studies

Interaction studies involving this compound typically utilize techniques such as:

- Molecular Docking : To predict binding affinities to target proteins.

- In Vitro Assays : To assess biological activity in cell culture systems.

These studies are crucial for understanding how the compound interacts with biological targets and for guiding further drug development efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.